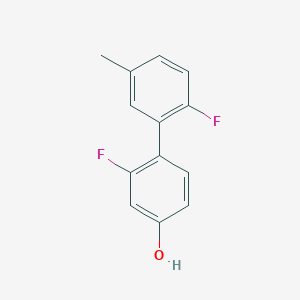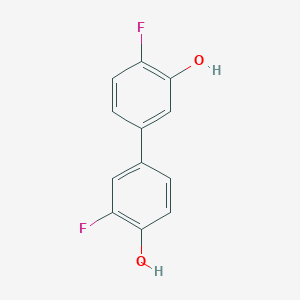
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% (2F5F2HPP95) is an organic compound that has been used in a variety of scientific research applications. It is a highly potent compound with a variety of biochemical and physiological effects.
Scientific Research Applications
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of certain drugs and compounds. It has also been used to study the mechanisms of action of certain drugs and compounds. Additionally, it has been used to study the effects of certain drugs and compounds on cell signaling pathways and gene expression.
Mechanism of Action
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% acts as an agonist at certain G-protein coupled receptors (GPCRs). It binds to the receptor and activates the G-protein, which in turn activates other signaling pathways, such as those that involve cyclic AMP (cAMP) and phospholipase C (PLC).
Biochemical and Physiological Effects
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as cyclooxygenase (COX) and phosphodiesterase (PDE). It has also been found to modulate the activity of certain ion channels, such as calcium channels. Additionally, it has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments is that it is a highly potent compound. This means that it can be used at low concentrations, which makes it easier to study the biochemical and physiological effects of certain drugs and compounds. Additionally, it is relatively easy to synthesize and is relatively stable.
However, there are some limitations to using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% in lab experiments. For example, it can be difficult to control the concentration of the compound in the reaction mixture, as it is highly volatile. Additionally, it can be difficult to control the reaction conditions, as it is sensitive to temperature and pH.
Future Directions
There are several potential future directions for research involving 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%. One potential direction is to further explore the biochemical and physiological effects of the compound. This could involve studying the effects of the compound on cell signaling pathways and gene expression. Additionally, further research could be conducted to explore the potential therapeutic applications of the compound.
Another potential future direction is to explore the potential of using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% as a tool for drug discovery. This could involve using the compound to identify new drugs and compounds that may have therapeutic potential. Additionally, further research could be conducted to explore the potential of using the compound as a tool for diagnosing and treating certain diseases.
Finally, further research could be conducted to explore the potential of using 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% as a tool for toxicology studies. This could involve using the compound to identify potential toxic compounds and to study the mechanisms of action of certain toxic compounds.
Conclusion
In conclusion, 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is a highly potent compound with a variety of biochemical and physiological effects. It has been used in a variety of scientific research applications, including as a tool to study the biochemical and physiological effects of certain drugs and compounds, to study the mechanisms of action of certain drugs and compounds, and to study the effects of certain drugs and compounds on cell signaling pathways and gene expression. Additionally, it has advantages and limitations for lab experiments. There are several potential future directions for research involving 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95%, including further exploring its biochemical and physiological effects, exploring its potential therapeutic applications, and exploring its potential as a tool for drug discovery, diagnostics, and toxicology studies.
Synthesis Methods
2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol, 95% is synthesized via the nucleophilic aromatic substitution reaction. The reaction involves the reaction of a nucleophile (fluoride anion) with an aromatic substrate (benzene) to form a substituted aromatic compound. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is conducted in a polar solvent, such as acetonitrile or dimethylformamide. The reaction is typically conducted at temperatures of 25-70°C for 1-2 hours.
Properties
IUPAC Name |
2-fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-8-2-4-11(15)9(6-8)7-1-3-10(14)12(16)5-7/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEGJHXMYOCKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684194 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-16-1 |
Source


|
| Record name | 4',5-Difluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














